molecular formula C11H7NO2 B11907371 furo[2,3-b]quinolin-4(9H)-one CAS No. 530-52-9

furo[2,3-b]quinolin-4(9H)-one

Cat. No.: B11907371
CAS No.: 530-52-9
M. Wt: 185.18 g/mol
InChI Key: ZKMAOCSBHJPUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-b]quinolin-4(9H)-one is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research, belonging to the broader class of furoquinoline alkaloids. These alkaloids are naturally occurring compounds, primarily found in the Rutaceae plant family, and are known for their diverse biological activities . The furoquinoline core structure is characterized by a quinoline ring fused with a furan ring, making it a privileged structure in the development of new therapeutic agents . Extensive research on furoquinoline analogs has demonstrated a wide spectrum of pharmacological properties, suggesting potential research applications for this compound. Notably, furoquinoline alkaloids have shown promising anticancer and cytotoxic activity in scientific studies. For instance, certain derivatives have been investigated as growth inhibitors that can induce cell cycle arrest and apoptosis . Furthermore, the closely related 4-anilinofuro[2,3-b]quinoline derivatives have been identified as selective and orally active compounds against non-small-cell lung cancers in preclinical models, highlighting the therapeutic potential of this chemical class . Beyond oncology research, the furoquinoline scaffold is also relevant in studies concerning antimicrobial and antiviral agents . Related compounds like dictamnine, skimmianine, and γ-fagarine exhibit documented antibacterial and antifungal properties . Some furoquinoline alkaloids also function as DNA-intercalating agents, which can inhibit viral replication, marking them as candidates for antiviral drug discovery . The structural motif of furo[3,2-c]quinolone, a related framework, is also known for antiplatelet aggregation activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to leverage this compound as a key intermediate or building block for synthesizing novel derivatives or as a reference standard in bioactivity screening programs to further explore its mechanism of action and potential research utility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-furo[2,3-b]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c13-10-7-3-1-2-4-9(7)12-11-8(10)5-6-14-11/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMAOCSBHJPUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201048
Record name Furo(2,3-b)quinolin-4(9H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530-52-9
Record name Furo(2,3-b)quinolin-4(9H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furo(2,3-b)quinolin-4(9H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furo[2,3-b]quinolin-4(9H)-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHZ5PAK8WS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]quinolin-4(9H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides, leading to the formation of 2-acyl-2,3-dihydro-furo[3,2-h]quinolines . Another method involves the use of 4-ethynyl-[1,3]dioxolo[4,5-c]quinolone as a key starting material, followed by Sonogashira (hetero)arylation and cyclization using methanesulfonic acid under metal-free conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-b]quinolin-4(9H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidation reactions can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be facilitated by nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

Chemical Synthesis and Reactions

Furo[2,3-b]quinolin-4(9H)-one serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions enhances its utility:

  • Oxidation : This compound can be oxidized to yield quinoline derivatives with diverse functional groups.
  • Reduction : Reduction reactions can produce dihydro derivatives.
  • Substitution : Electrophilic and nucleophilic substitution reactions allow for the introduction of new functional groups.

The major products formed depend on the specific reagents and conditions used, which typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Biological Activities

This compound has demonstrated significant biological activities, making it a subject of interest in medicinal chemistry:

  • Antiviral Activity : Research indicates that this compound exhibits anti-tobacco mosaic virus activity by inhibiting viral replication through interference with viral RNA synthesis .
  • Enzyme Inhibition : Studies have shown that certain derivatives of this compound act as selective inhibitors of butyrylcholinesterase (BuChE), which is relevant for neurodegenerative diseases . For instance, 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine was identified as a potent inhibitor with an IC50 value of 2.9 μM against equine BuChE .

Medicinal Chemistry Applications

The unique structure of this compound positions it as a promising lead compound for drug development. Its derivatives are being explored for their potential therapeutic effects against various diseases:

  • Antimicrobial Activity : Recent studies have reported that certain derivatives exhibit significant antimicrobial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa . For example, compounds containing trifluoromethyl groups showed enhanced activity, indicating their potential as future antibacterial agents .

Antiviral Research

A study focused on the synthesis and biological assessment of this compound derivatives revealed their efficacy against viral infections. The mechanism involved inhibition of viral replication pathways, showcasing their potential in antiviral drug development.

Neuroprotection

Research into this compound analogs demonstrated their ability to inhibit cholinesterase enzymes effectively. This property is crucial for developing treatments for Alzheimer's disease and other cognitive disorders .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Organic Synthesis Building block for heterocyclic compoundsVersatile reactions including oxidation and substitution
Biological Activity Antiviral and enzyme inhibitionEffective against tobacco mosaic virus; BuChE inhibitors
Medicinal Chemistry Potential therapeutic agentsSignificant antimicrobial activity against several pathogens

Mechanism of Action

The mechanism of action of furo[2,3-b]quinolin-4(9H)-one and its derivatives involves the induction of apoptosis in cancer cells. This is achieved through the disruption of mitotic processes, leading to mitotic arrest and mitotic catastrophe . The compound targets specific molecular pathways involved in cell division, making it effective against rapidly proliferating cancer cells.

Comparison with Similar Compounds

Furo[2,3-b]quinolin-4(9H)-one can be compared with other similar compounds such as:

Uniqueness: The uniqueness of this compound lies in its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promising results in anticancer research, making it a compound of significant interest.

Biological Activity

Furo[2,3-b]quinolin-4(9H)-one is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of oncology and virology. Its unique chemical structure, characterized by a fused quinoline and furan system, contributes to its potential as a therapeutic agent. This article explores the biological activity of this compound, summarizing key research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound features a quinoline nucleus with a furan ring fused at the 2 and 3 positions, along with a carbonyl group at position 4. This arrangement is critical for its biological activity, influencing interactions with various molecular targets.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. A notable study reported that derivatives of this compound showed enhanced anti-cancer effects, suggesting its potential as a lead compound in drug development .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.7
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)18.3

The mechanisms underlying the biological activity of this compound involve interactions with specific cellular pathways. Studies indicate that it may inhibit key enzymes and receptors involved in tumor progression and viral replication.

Anti-Viral Activity

In addition to its anti-cancer properties, this compound has shown promising anti-viral activity , particularly against the tobacco mosaic virus (TMV). Its mechanism appears to involve interference with viral RNA synthesis, thus inhibiting replication .

Case Studies

  • Cytotoxicity in Murine Models : A recent study evaluated the cytotoxic effects of this compound derivatives on murine leukemia WEHI-3 cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
  • Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of certain derivatives of this compound. These compounds were shown to suppress pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis

This compound can be compared to other related compounds in terms of structure and biological activity:

Table 2: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
Furo[3,2-c]quinolin-4(5H)-oneFused quinoline-furan systemAnti-cancer activity
Furo[2,3-b]pyridin-4(7H)-onePyridine instead of quinolineAntimicrobial properties
6,7-Dimethoxy-9-methylthis compoundMethoxy substituentsAnti-tobacco mosaic virus activity

Q & A

Q. What are the common synthetic routes for furo[2,3-b]quinolin-4(9H)-one and its derivatives?

Methodological Answer: this compound derivatives are typically synthesized via multi-step protocols involving cyclization, condensation, or oxidative coupling. Key methods include:

  • Palladium-catalyzed cross-coupling : Efficient for introducing aryl or alkyl substituents at specific positions. Reaction conditions (e.g., solvent polarity, temperature) critically influence yield .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for hydroxyl or methoxy derivatives .
  • One-pot cyclization : Combines furan and quinoline precursors with Lewis acids (e.g., FeCl₃) to form the fused ring system .

Table 1 : Representative Yields for Common Derivatives

DerivativeMethodYield (%)Reference
8-Hydroxy-9-methyl derivativeMicrowave-assisted78
6-Methoxy-9-methyl derivativePd-catalyzed coupling65

Q. How can structural characterization of this compound derivatives be optimized?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and stereochemistry. For example, the 9-methyl group in 9-methyl derivatives shows a singlet at δ 3.2–3.5 ppm .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., antiplatelet derivative 44 in ) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formulas, especially for halogenated or hydroxylated analogs .

Q. What preliminary bioactivity assays are suitable for screening derivatives?

Methodological Answer:

  • Antiplatelet activity : Measure inhibition of ADP-induced platelet aggregation using platelet-rich plasma (IC₅₀ values for derivatives range from 12–45 μM) .
  • Antimicrobial screening : Disk diffusion assays against Staphylococcus aureus or Escherichia coli; methoxy derivatives show enhanced activity due to lipophilicity .
  • Cytotoxicity (MTT assay) : Evaluate selectivity against cancer vs. normal cell lines (e.g., HeLa vs. HEK293) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of potent antiplatelet derivatives?

Methodological Answer: Key structural features influencing activity:

  • Substituent position : 8-Hydroxy groups enhance hydrogen bonding with platelet receptors (e.g., derivative 44 in has IC₅₀ = 12 μM) .
  • Methyl vs. prenyl groups : 9-Methyl derivatives (e.g., isodictamnine) exhibit higher metabolic stability than bulkier prenyl analogs .
  • Methoxy substitution : 6-Methoxy groups reduce solubility but improve membrane permeability .

Table 2 : SAR Trends for Antiplatelet Activity

Substituent (Position)Effect on ActivityReference
8-OH↑↑ Activity
6-OCH₃↑ Lipophilicity, ↓ IC₅₀

Q. How can contradictory data on cytotoxicity across studies be resolved?

Methodological Answer: Discrepancies often arise from assay conditions or cell line variability. Mitigation strategies:

  • Standardize protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times .
  • Metabolic profiling : Assess cytochrome P450 interactions to identify false positives from metabolite interference .
  • Synchrotron-based assays : Quantify intracellular drug accumulation to distinguish true cytotoxicity from assay artifacts .

Q. What in silico tools are effective for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with platelet ADP receptors (e.g., P2Y12). The 8-hydroxy group forms critical H-bonds with Arg256 .
  • MD (Molecular Dynamics) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; derivatives with rigid furan rings show higher binding affinity .
  • QSAR (Quantitative SAR) models : Use descriptors like logP and polar surface area to predict bioavailability .

Data Contradiction Analysis

Q. Why do some studies report conflicting antiplatelet IC₅₀ values for the same derivative?

Methodological Answer: Variations arise from:

  • Platelet source : Human vs. rodent platelets differ in receptor density and agonist response .
  • Assay endpoints : Turbidimetric (light transmission) vs. flow cytometry (PAC-1 binding) yield divergent IC₅₀ values .
  • Solvent effects : DMSO concentrations >1% inhibit platelet activation, artificially inflating IC₅₀ .

Synthesis Optimization

Q. How can regioselectivity challenges in introducing hydroxyl groups be addressed?

Methodological Answer:

  • Directed ortho-metalation : Use directing groups (e.g., trimethylsilyl) to position hydroxyl groups at C-6 or C-8 .
  • Enzymatic hydroxylation : Cytochrome P450 mimics (e.g., Fe-porphyrin catalysts) achieve C-5 hydroxylation with >90% selectivity .

Table 3 : Regioselectivity Control Strategies

StrategyTarget PositionSelectivity (%)Reference
Directed metalationC-885
Enzymatic catalysisC-592

Biological Evaluation

Q. What mechanistic studies elucidate the antiplatelet action of 8-hydroxy derivatives?

Methodological Answer:

  • Western blotting : Confirm inhibition of PI3K/Akt signaling in platelets .
  • Calcium flux assays : Track intracellular Ca²⁺ mobilization via Fura-2 AM staining; 8-hydroxy derivatives block thrombin-induced Ca²⁺ spikes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.